Fluvastatin sodium anti-isomer
Overview
Description
Synthesis Analysis
The synthesis of fluvastatin sodium begins with fluorobenzene, undergoing a Friedel-Crafts acylation with chloroacetyl chloride. This step is followed by condensation with N-isopropyl aniline and cyclization to form 3-(4-fluorophenyl)-1-isopropyl-1H-indole. Subsequent steps include a Vilsmeier-Haack reaction, condensation with methyl acetoacetate, selective reduction, hydrolysis, and finally, salt formation. The overall yield of this synthesis process is approximately 26% (Zhou Wei-cheng, 2007).
Molecular Structure Analysis
Fluvastatin sodium's structure contributes to its unique pharmacological activities. Spectroscopic studies, including 1H NMR, have confirmed the formation of a fluvastatin sodium/β-Cyclodextrin inclusion complex in solution, indicating that fluvastatin has isomeric forms that interact differently with β-Cyclodextrin. This interaction suggests a chiral differentiation by β-Cyclodextrin, with one of the isomers binding more strongly (S. M. Ali et al., 2006).
Chemical Reactions and Properties
The antioxidative property of fluvastatin sodium is a significant chemical property, differing from alpha-tocopherol. Its ability to protect low-density lipoprotein (LDL) from oxidative modification in vitro suggests unique chemical reactivity. This antioxidative effect is not a common feature of HMG-CoA reductase inhibitors but is believed to be derived from its unique chemical structure, indicating specific chemical reactions associated with fluvastatin sodium (K. Suzumura et al., 1999).
Physical Properties Analysis
Fluvastatin sodium's physical properties, including its solubility and stability, play a crucial role in its formulation and delivery. Studies have shown that fluvastatin sodium can be effectively encapsulated in tailored spanlastic nanovesicles for transdermal delivery, indicating its versatile physical properties that allow for innovative pharmaceutical formulations. This encapsulation method improves bioavailability and provides a sustained release mechanism, which is crucial for therapeutic applications (Shahira F. El Menshawe et al., 2019).
Chemical Properties Analysis
Fluvastatin sodium's chemical properties, including its reactivity and interaction with biological molecules, are pivotal in its pharmacological effect. Its mechanism of action involves the inhibition of the HMG-CoA reductase enzyme, leading to lowered cholesterol synthesis. Moreover, fluvastatin's antioxidative activity, particularly its ability to scavenge free radicals and inhibit lipid peroxidation, contributes to its therapeutic potential beyond cholesterol lowering, indicating a multifaceted chemical profile (A. Yamamoto et al., 2001).
Scientific Research Applications
Transdermal Delivery for Rheumatoid Arthritis Management
Fluvastatin sodium has been encapsulated into spanlastic nanovesicles for transdermal delivery, showing potential in managing rheumatoid arthritis. This approach aims to overcome oral administration challenges, such as poor bioavailability and short elimination half-life. The study found that the optimized nanovesicles significantly suppressed p38 MAPK expression and improved other biomarkers related to rheumatoid arthritis, proposing a promising method for enhancing fluvastatin's transdermal delivery for rheumatoid arthritis treatment (El Menshawe et al., 2019).
Synthesis from Fluorobenzene
A study detailed the synthesis of fluvastatin sodium from fluorobenzene. This process involved several chemical reactions, including Friedel-Crafts acylation and Vilsmeier-Haack reaction, culminating in a complex synthesis pathway (Wei-cheng, 2007).
Sustained Gastroretentive System
Fluvastatin sodium was developed into a sustained gastroretentive system using natural and synthetic polymers. This formulation aimed to address the drug's short biological half-life and required dosing frequency, offering a more efficient and sustained drug delivery system (Rao & Arunkumar, 2014).
Cardioprotective Effects
Research demonstrated fluvastatin's cardioprotective effects in an isoproterenol-induced myocardial infarction rat model. The study suggested that fluvastatin's protective role against myocardial damage might be attributed to its ability to maintain endogenous antioxidant enzyme activities (Zhou et al., 2008).
Activation of Pregnane X Receptor and Induction of Cytochrome P450
Fluvastatin's optical isomers were found to activate the pregnane X receptor (PXR) and induce enzymes like CYP2A6, CYP2B6, and CYP3A4 in human hepatocytes. This study highlighted the differential effects of statins and their optical isomers on drug metabolism, which could be crucial in understanding drug interactions and efficacy (Korhoňová et al., 2015).
LDL Antioxidative Effect
Fluvastatin sodium was shown to have a direct antioxidative effect on low-density lipoprotein (LDL) oxidation both in vivo and in vitro. This finding is significant as LDL oxidation is a crucial step in the initiation and progression of atherosclerosis, and fluvastatin's ability to protect LDL from oxidation might contribute to its atheroprotective properties (Yasuhara et al., 2000).
Safety And Hazards
Fluvastatin sodium anti-isomer should be handled with care to avoid dust formation. It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes8. Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured8.
Future Directions
Fluvastatin is currently indicated for hypercholesterolemia and mixed dyslipidemia in adults1. It is also indicated for heterozygous familial hypercholesterolemia in children and adolescents between 10 and 161. The future directions of Fluvastatin sodium anti-isomer could involve further research into its stability and the development of methods to improve it.
Relevant Papers
The paper “Improvement in chemical and physical stability of fluvastatin drug through hydrogen bonding interactions with different polymer matrices” discusses the stability of Fluvastatin and the main formed by-products during storage6. Another paper, “Significance of stressor media on the stability of statins: a critical assessment”, provides a critical assessment of the stability of statins, including Fluvastatin5.
properties
IUPAC Name |
sodium;(E,3R,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGHKIMDNBDHJB-INNGCKGUSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FNNaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10239940 | |
Record name | Fluvastatin sodium anti-isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10239940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluvastatin sodium anti-isomer | |
CAS RN |
93957-58-5 | |
Record name | Fluvastatin sodium anti-isomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093957585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluvastatin sodium anti-isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10239940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUVASTATIN SODIUM ANTI-ISOMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRP6Z03X99 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.